molecular formula C7H12N2O2 B1417004 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine CAS No. 1094310-65-2

3-(2-Ethoxyethyl)-1,2-oxazol-5-amine

Cat. No. B1417004
M. Wt: 156.18 g/mol
InChI Key: WFRLMRKAOWYJOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction. The 2-ethoxyethyl group could potentially be introduced through a nucleophilic substitution reaction, and the amine group could be introduced through a variety of methods, including reduction of a nitro group or nucleophilic substitution of a halide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and therefore contributes to the stability of the molecule. The ether and amine functional groups could participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

As an organic compound containing an oxazole ring, this molecule could potentially undergo a variety of chemical reactions. The ether and amine groups are both nucleophilic and could participate in substitution reactions. The oxazole ring, being aromatic, could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ether and amine groups could increase its polarity, potentially making it more soluble in polar solvents. The aromatic oxazole ring could contribute to its stability .

Scientific Research Applications

Synthesis Processes

  • Formation of Oxazoles

    The reaction of substituted α-diazoacetophenones with chloroacetonitrile, catalyzed by BF3, leads to the formation of 5-aryl-2-chloromethyloxazoles. This process exemplifies the synthesis of various oxazolylmethyl groups, which are derivatives of oxazoles like 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine (Ibata & Isogami, 1989).

  • Synthesis of Triazole Derivatives

    Involves the reaction of ester ethoxycarbonylhydrazones with primary amines to create new derivatives. This process is significant for creating compounds related to 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine (Bektaş et al., 2007).

  • Cascade Synthesis of Isoxazolidine Derivatives

    Demonstrates an efficient approach to creating ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives. This method is relevant for producing highly functionalized derivatives related to oxazoles (Li et al., 2017).

Chemical Reactions and Properties

  • Oxidative Dehydrogenation of Amines

    Investigates the reaction mechanism of iron-promoted dehydrogenation of amines, which is crucial for understanding the chemical behavior of compounds like 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine (Saucedo-Vázquez et al., 2009).

  • Hydrolysis of Acetylenecarboxylic Acid with Amines

    Explores the hydrolysis process involving compounds like 2-Oxo-3-ethoxycarbonylmethylenepiperazine, which can be correlated with the structural and reaction properties of 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine (Iwanami et al., 1964).

  • Electrochemical C-N Bond Formation

    Describes the synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2. This method highlights an electrochemical approach relevant to the synthesis and modification of oxazole compounds (Feroci et al., 2005).

Biological Applications

  • Antimicrobial Activities

    Research demonstrates the synthesis of 1,3-oxazole-quinoxaline amine hybrids with notable antimicrobial properties, highlighting potential biological applications for similar oxazole derivatives (Keivanloo et al., 2020).

  • Antibacterial Study of Oxazolyl Compounds

    A study focusing on the synthesis and antibacterial activity of novel compounds containing the 1,2-oxazol-3-yl fragment, which is structurally related to 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine (Mehta, 2016).

Future Directions

The study and application of organic compounds with heterocyclic structures like oxazoles is a vibrant field of research. Such compounds often exhibit interesting biological activities, making them potential candidates for drug development . Future research could explore the biological activity of this compound, its potential uses, and methods for its efficient synthesis .

properties

IUPAC Name

3-(2-ethoxyethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-10-4-3-6-5-7(8)11-9-6/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRLMRKAOWYJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyethyl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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